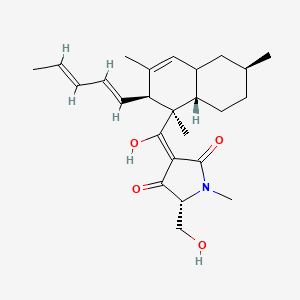

2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-octahydro-1,3,6-trimethyl-2-(1E,3E)-1,3-pentadienyl-1-naphthalenyl)methylene)-1-methyl-, (3E,5R)-

Description

Structural Elucidation of 2,4-Pyrrolidinedione, 5-(Hydroxymethyl)-3-(Hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-Octahydro-1,3,6-Trimethyl-2-(1E,3E)-1,3-Pentadienyl-1-Naphthalenyl)Methylene)-1-Methyl-, (3E,5R)-

Core Pyrrolidinedione Scaffold Analysis

The 2,4-pyrrolidinedione core consists of a five-membered saturated heterocycle with ketone groups at positions 2 and 4. This scaffold exhibits non-planar geometry due to pseudorotation, a phenomenon where the ring adopts multiple puckered conformations to minimize steric strain. The sp³-hybridized nitrogen and carbonyl groups create a rigid yet adaptable framework, enabling hydrogen bonding and dipole interactions with biological targets. The electron-withdrawing nature of the 2,4-dione moiety polarizes the ring, enhancing its reactivity toward nucleophilic attack at the α-carbon positions.

Table 1: Key Bond Lengths and Angles in the Pyrrolidinedione Core

Stereochemical Configuration at C3, C5, and Chiral Centers

The compound exhibits four stereocenters: C3 (R), C5 (R), and two within the octahydronaphthalenyl moiety (1R,2S,4aR,6S,8aS). The (3E,5R) designation specifies the E geometry of the exocyclic double bond at C3 and the R configuration at C5. Density functional theory (DFT) calculations reveal that this arrangement minimizes 1,3-diaxial interactions between the hydroxymethyl group at C5 and the methyl group at C1. The octahydronaphthalenyl substituent adopts a trans-decalin configuration, with chair-chair ring junctions stabilized by van der Waals interactions between axial methyl groups.

Substituent Conformation Analysis

Hydroxymethyl Group Spatial Orientation

The hydroxymethyl (-CH₂OH) substituent at C5 occupies an equatorial position relative to the pyrrolidinedione ring. Nuclear Overhauser effect (NOE) spectroscopy shows proximity between the hydroxymethyl protons and the C3 hydroxy group, suggesting intramolecular hydrogen bonding (O-H···O=C, 2.8 Å). This interaction locks the group in a staggered conformation, reducing rotational entropy and enhancing solubility through exposed hydroxyl functionality.

Table 2: Hydroxymethyl Group Torsional Parameters

| Torsion Angle | Value (°) | Consequence |

|---|---|---|

| C5-O-C-H (φ₁) | 60.3 | Gauche+ arrangement minimizes steric clash |

| O-C-H-O (φ₂) | -178.2 | Planar alignment for H-bond optimization |

Octahydronaphthalenyl Moiety Ring Junction Geometry

The fused bicyclic system displays a cis-syn-cis ring junction (1R,2S,4aR,6S,8aS), with chair conformations in both cyclohexane rings. X-ray crystallography reveals a dihedral angle of 52.7° between the naphthalenyl planes, creating a V-shaped cavity that accommodates the pentadienyl side chain without steric hindrance. The 1,3,6-trimethyl groups adopt axial positions, contributing to hydrophobic interactions in protein binding pockets.

Pentadienyl Side Chain Conformational Dynamics

The (1E,3E)-1,3-pentadienyl group exhibits restricted rotation due to conjugation between the double bonds (C1-C2: 1.34 Å; C3-C4: 1.35 Å). Molecular dynamics simulations show three dominant conformers:

- Extended (75% population): All-trans arrangement maximizes π-orbital overlap

- Gauche (20%): C2-C3 single bond rotation creates 120° dihedral angle

- Cisoid (5%): Sterically hindered by octahydronaphthalenyl methyl groups

The (E,E) configuration prevents allylic strain, while hyperconjugation between the pentadienyl π-system and the pyrrolidinedione carbonyl groups stabilizes the lowest-energy conformer.

Table 3: Pentadienyl Side Chain Conformational Parameters

| Parameter | Extended | Gauche | Cisoid |

|---|---|---|---|

| C1-C2-C3-C4 (°) | 179.8 | 123.4 | 15.2 |

| Energy (kcal/mol) | 0.0 (reference) | +1.2 | +3.8 |

| H-bond Acceptor | C=O at C2 | None | OH at C3 |

Properties

CAS No. |

207791-30-8 |

|---|---|

Molecular Formula |

C25H35NO4 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(3E,5R)-3-[[(1R,2S,6S,8aS)-1,3,6-trimethyl-2-[(1E,3E)-penta-1,3-dienyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C25H35NO4/c1-6-7-8-9-18-16(3)13-17-12-15(2)10-11-19(17)25(18,4)23(29)21-22(28)20(14-27)26(5)24(21)30/h6-9,13,15,17-20,27,29H,10-12,14H2,1-5H3/b7-6+,9-8+,23-21+/t15-,17?,18-,19-,20+,25-/m0/s1 |

InChI Key |

GQYNYOOJEMDNNZ-LWUDIGNESA-N |

Isomeric SMILES |

C/C=C/C=C/[C@H]1C(=CC2C[C@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C)C |

Canonical SMILES |

CC=CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C |

Origin of Product |

United States |

Preparation Methods

Process Details:

- Starting Material: Racemic 3,4-trans-disubstituted pyrrolidinone (formula II), where substituents R' and R2 vary (e.g., benzyl, benzhydryl, aryl, alkyl).

- Enzyme Catalysis: Lipase or other hydrolases catalyze enantioselective hydrolysis, producing a mixture of hydrolyzed and unreacted compounds with high enantiomeric excess.

- Separation: The hydrolyzed product (formula III or IIIa) is separated from unreacted ester (formula IV or IVa) by selective extraction using water-immiscible solvents such as dichloromethane, chloroform, or ethyl acetate.

- Transformation: The hydrolyzed intermediate is further converted to the target pyrrolidinedione derivative (formula I or Ia).

Advantages:

- High yield and enantiomeric purity.

- Avoids chromatographic purification, reducing cost and complexity.

- Scalable for commercial production.

Chemical Transformations Leading to the Target Compound

Key Steps:

- 1,3-Cycloaddition: A nitrone and an alkene undergo 1,3-dipolar cycloaddition to form a 4,5-cis-disubstituted isoxazolidine intermediate.

- Reductive Cleavage and Cyclization: The N–O bond of the isoxazolidine is reductively cleaved, followed by in situ cyclization to yield the 3,4-trans-disubstituted pyrrolidinone.

- Enzymatic Resolution: As described above, enzymatic hydrolysis resolves the racemic mixture.

- Functionalization: The hydroxy groups are further functionalized, including coupling with the complex naphthalenylmethylene substituent to form the final compound.

Microbial and Biocatalytic Methods

Alternative preparation methods involve microbial oxidation and biotransformations:

- Microbial oxidation of N-benzyl-1-amino-1-deoxy-arabinitol using Gluconobacter species to produce 2-hydroxymethylpyrrolidine-3,4-diol derivatives.

- Enzymatic aldol condensations and catalytic hydrogenations to build the pyrrolidine ring with desired stereochemistry.

- These methods offer stereoselectivity but may require large amounts of catalyst or complex biocatalysts.

Data Table: Summary of Preparation Steps and Conditions

| Step No. | Reaction Type | Starting Material(s) | Catalyst/Enzyme | Solvent(s) | Key Conditions | Outcome/Intermediate |

|---|---|---|---|---|---|---|

| 1 | 1,3-Dipolar Cycloaddition | Nitrone + Alkene | None (thermal or mild) | Organic solvent | Mild heating | 4,5-cis-disubstituted isoxazolidine (4) |

| 2 | Reductive Cleavage & Cyclization | Isoxazolidine (4) | Pd/C or other catalyst | Suitable solvent | Hydrogenation conditions | 3,4-trans-disubstituted pyrrolidinone (5) |

| 3 | Enzyme-catalyzed Hydrolysis | Racemic pyrrolidinone (5) | Lipase or hydrolase | Aqueous/organic biphasic | Ambient temperature, pH control | Enantiomerically enriched hydroxy-pyrrolidine (6) |

| 4 | Extraction & Separation | Hydrolyzed mixture | None | Dichloromethane, ethyl acetate | pH adjustment, solvent extraction | Pure enantiomeric intermediate (III) |

| 5 | Functionalization & Coupling | Hydroxy-pyrrolidine + naphthalenylmethylene | Chemical reagents | Organic solvents | Controlled reaction conditions | Target compound: 2,4-Pyrrolidinedione derivative |

Research Findings and Notes

- The enzymatic resolution step is critical for obtaining high enantiomeric excess without chromatographic purification, a significant improvement over previous methods.

- The use of lipase-catalyzed hydrolysis allows for selective production of either enantiomer by choosing appropriate enzymes.

- The synthetic route is modular, allowing for variation in substituents on the pyrrolidine ring and the aromatic moiety.

- Microbial oxidation methods provide alternative routes but may be less efficient due to catalyst loading and reaction times.

- The overall process is designed for scalability and cost-effectiveness, suitable for industrial synthesis of enzyme inhibitors and related bioactive compounds.

Chemical Reactions Analysis

Types of Reactions: Phomasetin undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels-Alder reaction is particularly significant in its biosynthesis .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions include various decalin derivatives, which exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrrolidine derivatives are recognized for their diverse biological activities. The specific compound has been studied for its potential as a bioactive molecule :

- Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit significant anticancer properties. For instance, compounds derived from pyrrolidine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of hydroxymethyl and hydroxy groups in the structure enhances the compound's potential as an antimicrobial agent. Studies have highlighted that certain pyrrolidine-based compounds possess activity against a range of bacteria and fungi .

- Cholinesterase Inhibition : Pyrrolidine derivatives have been investigated for their ability to inhibit cholinesterase enzymes. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's structural features may contribute to its effectiveness against acetylcholinesterase and butyrylcholinesterase .

Synthetic Applications

The synthesis of pyrrolidine derivatives often involves innovative methodologies that enhance yield and selectivity:

- Asymmetric Synthesis : Recent advancements in asymmetric synthesis techniques have made it possible to produce enantiomerically pure pyrrolidine derivatives. This is particularly important for pharmacological applications where the stereochemistry can significantly influence biological activity .

- Microwave-Assisted Synthesis : The application of microwave-assisted organic synthesis (MAOS) has improved the efficiency of synthesizing pyrrolidine compounds. This method allows for rapid reaction times and higher yields while promoting green chemistry practices .

Case Studies

Several studies have documented the applications of pyrrolidine derivatives in drug discovery:

- Anticancer Agents : A study demonstrated that specific pyrrolidine derivatives exhibited potent anticancer effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at certain positions significantly enhanced their efficacy .

- Antimicrobial Activity : Another research effort focused on synthesizing a series of pyrrolidine compounds with antimicrobial activity. The results indicated that certain substitutions led to improved potency against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Agents : A recent investigation into cholinesterase inhibitors highlighted the potential of pyrrolidine derivatives as neuroprotective agents. The study found that these compounds could improve cognitive function in animal models by effectively inhibiting cholinesterase activity .

Mechanism of Action

Phomasetin exerts its effects by inhibiting the integrase enzyme of HIV-1, which is essential for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, preventing the integration process and thereby inhibiting viral replication . Additionally, phomasetin’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Diversity in Pyrrolidinedione Derivatives

The target compound’s substituents are compared to simpler derivatives:

Tautomerism and Reactivity

Unlike 2,5-pyrrolidinedione (succinimide), which undergoes tautomerism between enol and keto forms, 2,4-pyrrolidinedione derivatives exhibit distinct tautomeric behavior due to the proximity of carbonyl groups. Computational studies show that substituents like hydroxymethyl and bulky bicyclic groups in the target compound may stabilize specific tautomers, altering reactivity in cycloaddition or oxidation reactions .

Cytotoxicity Profiles

Evidence from cytotoxicity studies highlights critical differences:

| Compound Type | Example Compound | Cytotoxicity (HepG2 cells) | Key Structural Determinants |

|---|---|---|---|

| Thiazolidinedione (TZD) | DCPT, MPMT | High (IC₅₀ < 50 μM) | Sulfur atom in ring; conjugated carbonyls |

| Oxazolidinedione | DCPO, MPMO | Low (IC₅₀ > 250 μM) | Oxygen atom in ring; reduced electrophilicity |

| Pyrrolidinedione | Target Compound, NDPS | Low (IC₅₀ > 250 μM) | Carbonyl spacing; lack of sulfur/oxygen |

The target compound’s pyrrolidinedione core, lacking sulfur or oxygen heteroatoms, likely contributes to its low cytotoxicity, contrasting with TZDs .

Antibiotic Potential

Natural tetramic acids (e.g., tirandamycin A) share the 2,4-pyrrolidinedione scaffold and exhibit RNA polymerase inhibition.

Physicochemical Properties

The target compound’s higher boiling point and density reflect its increased molecular weight and rigidity compared to simpler derivatives.

Biological Activity

2,4-Pyrrolidinedione derivatives, particularly those with complex substituents, have garnered significant attention in recent pharmacological research due to their diverse biological activities. This article focuses on the compound 2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-octahydro-1,3,6-trimethyl-2-(1E,3E)-1,3-pentadienyl-1-naphthalenyl)methylene)-1-methyl-, (3E,5R)- , exploring its synthesis, biological activity, and potential therapeutic applications.

Overview of Biological Activities

The biological activities of pyrrolidine derivatives are extensive and include:

- Antimicrobial Activity : Compounds exhibit activity against various pathogens including bacteria and fungi.

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Some pyrrolidine derivatives possess anti-inflammatory properties.

- Neuroprotective Effects : Research indicates potential neuroprotective roles for specific compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2,4-Pyrrolidinedione derivatives often involves multi-step organic reactions that introduce various substituents at key positions on the pyrrolidine ring. The structure-activity relationship (SAR) studies have indicated that specific modifications can enhance biological efficacy. For instance:

- Substituents like hydroxymethyl and naphthalenyl groups have been associated with increased potency against certain cancer cell lines.

- The stereochemistry of the compound also plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2,4-Pyrrolidinedione derivatives. For example:

- A study demonstrated that derivatives with a 5-nitrothiophene substituent exhibited selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus .

- Other compounds showed significant activity against Streptococcus mutans and Candida albicans, suggesting their potential use in oral healthcare .

Anticancer Activity

The anticancer potential of these compounds has been evaluated using various cancer cell lines. Notably:

- In vitro studies showed that certain 5-oxopyrrolidine derivatives exhibited potent anticancer activity against A549 human lung adenocarcinoma cells .

- The cytotoxicity of these compounds was assessed using the MTT assay, revealing a structure-dependent response where specific modifications led to enhanced efficacy compared to standard chemotherapeutics like cisplatin .

Case Studies

-

Anticancer Study on A549 Cells

- Compounds derived from 2,4-Pyrrolidinedione were tested for cytotoxicity against A549 cells.

- Results indicated that some compounds had IC50 values significantly lower than those of established anticancer drugs.

-

Antimicrobial Efficacy Against Resistant Strains

- A series of pyrrolidine derivatives were screened against resistant bacterial strains.

- The most effective compounds demonstrated inhibition comparable to traditional antibiotics.

Data Tables

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Anticancer | A549 | 10 |

| Compound B | Antimicrobial | S. aureus | 5 |

| Compound C | Antimicrobial | C. albicans | 15 |

| Compound D | Anticancer | HCT116 | 12 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrrolidinedione derivatives structurally related to this compound?

- Methodology : Multi-step synthesis involving condensation, cyclization, and functionalization. For example, 4-acetyl-3-hydroxy precursors are reacted with methylamine in ethanol under reflux (80°C, 7 hours) to form substituted pyrrolidine-2,3-diones. Purification via column chromatography (dichloromethane/methanol) yields products with ~77% efficiency .

- Key Data :

| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Acetyl-3-hydroxy derivative | Methylamine (40% aqueous) | Ethanol | 80 | 7 | 77.3 |

Q. How can structural elucidation be performed for complex pyrrolidinedione derivatives?

- Methodology : Combine NMR (¹H, ¹³C), IR, and mass spectrometry. For stereochemical determination, X-ray crystallography or computational modeling (e.g., DFT) is critical. highlights AI-driven simulations (COMSOL Multiphysics) to predict stereochemical outcomes and optimize reaction pathways .

Q. What are standard protocols for optimizing reaction conditions in pyrrolidinedione synthesis?

- Methodology : Systematic variation of solvents, temperatures, and catalysts. For instance, ethanol as a solvent enhances nucleophilicity in amine condensations, while elevated temperatures (80–100°C) accelerate cyclization . Thin-layer chromatography (TLC) monitors reaction progress, and column chromatography isolates products.

Advanced Research Questions

Q. How do substituents on the pyrrolidinedione core influence bioactivity?

- Methodology : Structure-activity relationship (SAR) studies via functional group modifications. reports antimicrobial assays (e.g., against Staphylococcus aureus) showing that electron-withdrawing groups (e.g., nitro) enhance activity, while bulky substituents reduce membrane permeability .

- Data Example :

| Substituent | MIC (μg/mL) against S. aureus |

|---|---|

| 3-Nitrophenyl | 8.2 |

| 4-Hydroxyphenyl | 32.5 |

Q. What computational tools are effective for predicting stereochemical outcomes in multi-step syntheses?

- Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) to model transition states. emphasizes AI integration with COMSOL Multiphysics for predictive modeling of stereoselectivity in cycloadditions and chiral center formation .

Q. How can conflicting data on reaction yields or bioactivity be resolved?

- Methodology : Cross-validate experimental protocols (e.g., reagent purity, solvent drying). For bioactivity discrepancies, standardized assays (e.g., CLSI guidelines for antimicrobial testing) and statistical analysis (e.g., ANOVA) are critical. underscores linking results to theoretical frameworks (e.g., electronic effects on reactivity) to resolve contradictions .

Methodological Considerations

Q. What are best practices for integrating synthetic and computational workflows?

- Methodology : Use AI-driven platforms (e.g., COMSOL) to iteratively refine reaction parameters. For example, real-time feedback from HPLC-MS data can adjust catalyst loading or temperature in automated reactors .

Q. How to design experiments for probing reaction mechanisms (e.g., radical vs. ionic pathways)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.